molecular formula C10H11F3O B8719036 3-Isopropyl-5-(trifluoromethyl)phenol

3-Isopropyl-5-(trifluoromethyl)phenol

Cat. No.: B8719036
M. Wt: 204.19 g/mol
InChI Key: XNCYVSSDQISMSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Isopropyl-5-(trifluoromethyl)phenol is a phenolic compound featuring an isopropyl group at the 3-position and a trifluoromethyl (-CF₃) group at the 5-position of the aromatic ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the isopropyl substituent contributes steric bulk and electron-donating effects.

Properties

Molecular Formula

C10H11F3O

Molecular Weight

204.19 g/mol

IUPAC Name

3-propan-2-yl-5-(trifluoromethyl)phenol

InChI

InChI=1S/C10H11F3O/c1-6(2)7-3-8(10(11,12)13)5-9(14)4-7/h3-6,14H,1-2H3

InChI Key

XNCYVSSDQISMSW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC(=C1)O)C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Functional Group and Substituent Analysis

The table below compares key structural and physicochemical properties of 3-isopropyl-5-(trifluoromethyl)phenol with its analogs:

Compound Name Core Structure Functional Groups Molecular Weight (g/mol) Acidity (pKa) Key Applications/Findings
This compound Phenol -OH, -CF₃, -CH(CH₃)₂ ~204* ~8–9† Antimicrobial intermediates (inferred)
3-Isopropyl-5-(trifluoromethyl)benzoic acid Benzoic acid -COOH, -CF₃, -CH(CH₃)₂ 232.20 ~4.2‡ Pharmaceutical synthesis intermediate
4-Nitro-3-(trifluoromethyl)phenol (TFM) Phenol -OH, -CF₃, -NO₂ 213.1 (calculated) ~3–4 Lampricide, pesticide
3-[(2S)-2-azanylpropyl]-5-(trifluoromethyl)phenol Phenol -OH, -CF₃, -CH₂CH(NH₂)CH₃ 235.18 Variable§ Pharmacological potential (unconfirmed)

*Calculated based on formula C₁₀H₁₁F₃O; †Estimated due to electron-donating isopropyl group; ‡Typical for benzoic acids; §Dependent on amine basicity and phenol acidity.

Structural and Electronic Effects

  • Electron-Donating vs. Withdrawing Groups: The isopropyl group in this compound donates electrons via hyperconjugation, raising the phenol’s pKa (~8–9) compared to TFM (pKa ~3–4), where the nitro group strongly withdraws electrons . The trifluoromethyl group (-CF₃) in all compounds enhances lipophilicity and stability against oxidative degradation.
  • Steric Effects :

    • The bulky isopropyl group in the title compound may hinder interactions with biological targets compared to smaller substituents (e.g., ethyl or methyl).

Research Findings and Trends

  • Metabolic Stability: Trifluoromethyl groups improve resistance to metabolic degradation, a critical feature in antimicrobial and antitrypanosomal agents (e.g., pyrazolopyrimidinones in ) .
  • Synergistic Substituents : Combining -CF₃ with electron-donating groups (e.g., isopropyl) balances lipophilicity and solubility, optimizing pharmacokinetic profiles .
  • Comparative Toxicity : TFM’s nitro group contributes to its pesticidal activity but may limit therapeutic use due to toxicity, whereas the title compound’s isopropyl group could reduce adverse effects .

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